

A Comparative Guide to Bromodomain Inhibitors: GSK761 vs. BET Family Inhibitors

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In the expanding landscape of epigenetic modulators, bromodomain inhibitors have emerged as a promising class of therapeutics for a variety of diseases, from cancers to inflammatory disorders. This guide provides an objective comparison of **GSK761**, a selective inhibitor of the non-BET bromodomain-containing protein SP140, with a focus on prominent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, including JQ1, OTX015 (Birabresib), and ABBV-744. This comparison is supported by experimental data to highlight their distinct selectivity profiles, mechanisms of action, and potential therapeutic applications.

Introduction to Bromodomain Inhibitors

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription.[1] The human genome encodes for numerous bromodomain-containing proteins, which have been classified into several families. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, has been a primary focus for drug development, particularly in oncology.[2][3] These proteins are key regulators of oncogenes such as MYC.[3]

More recently, inhibitors targeting non-BET bromodomain proteins have gained attention. **GSK761** is a first-in-class, selective inhibitor of SP140, a protein predominantly expressed in immune cells and genetically linked to autoimmune and inflammatory diseases like Crohn's disease and multiple sclerosis.[4][5]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize key quantitative data for **GSK761** and representative BET inhibitors, providing a basis for comparing their potency and selectivity. It is important to note that these values are derived from different studies and assays, so direct comparisons should be made with caution.

Table 1: Inhibitor Potency (IC50 and Kd)

Inhibitor	Target(s)	IC50	Kd	Assay Type	Source(s)
GSK761	SP140	77.79 ± 8.27 nM	41.07 ± 1.42 nM	Fluorescence Polarization (FP)	[4]
JQ1	BRD2, BRD3, BRD4 (pan-BET)	~50-90 nM (for BRD4(1))	~50 nM (for BRD4(1))	AlphaScreen / TR-FRET	[6]
OTX015 (Birabresib)	BRD2, BRD3, BRD4 (pan-BET)	~19-39 nM (for BRD2/3/4)	Not widely reported	Biochemical Assays	[6]
ABBV-744	BD2 selective (BET family)	~1.7 nM (for BRD4 BD2)	Not widely reported	TR-FRET	[6]

Table 2: Inhibitor Selectivity

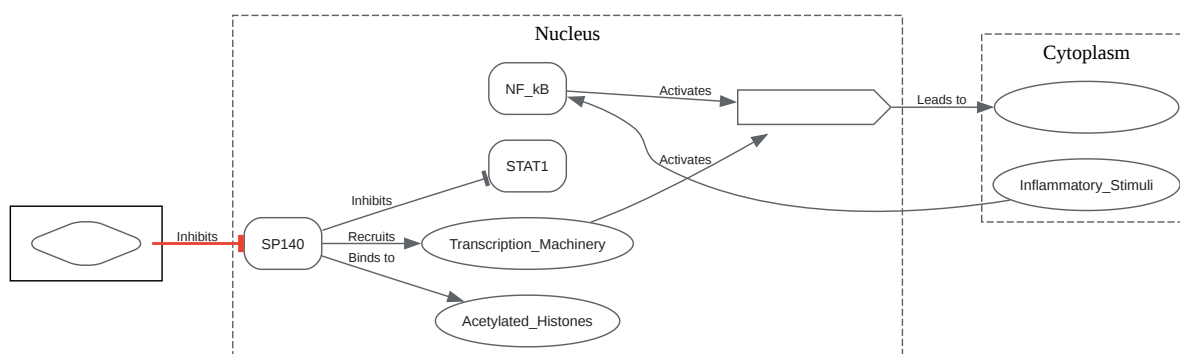
Inhibitor	Primary Target(s)	Selectivity Profile	Method	Source(s)
GSK761	SP140	Highly selective for SP140. No significant binding to a panel of other bromodomain-containing proteins at concentrations \leq 21,000 nM.	BROMOScan®	[7]
JQ1	Pan-BET (BRD2, BRD3, BRD4)	Binds to all BET family members with high affinity. Shows lower affinity for other bromodomain families.	Various biochemical assays	[6]
OTX015 (Birabresib)	Pan-BET (BRD2, BRD3, BRD4)	Binds to all BET family members.	Biochemical Assays	[6]
ABBV-744	BET BD2 domain	Several-hundred-fold higher affinity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins.	TR-FRET	[6]

Mechanisms of Action and Signaling Pathways

While both **GSK761** and BET inhibitors modulate gene transcription by interfering with bromodomain function, they do so by targeting distinct proteins involved in different signaling pathways.

GSK761 and the SP140 Pathway

GSK761 selectively inhibits SP140, an epigenetic reader that plays a role in the immune system.[4] In macrophages, SP140 is involved in regulating the expression of inflammatory genes.[5] Inhibition of SP140 by **GSK761** has been shown to reduce the expression of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β , and to promote a shift from inflammatory "M1" macrophages towards anti-inflammatory "M2" macrophages.[8][9] Mechanistically, SP140 has been implicated in the regulation of the NF- κ B signaling pathway and STAT1 signaling.[10][11]



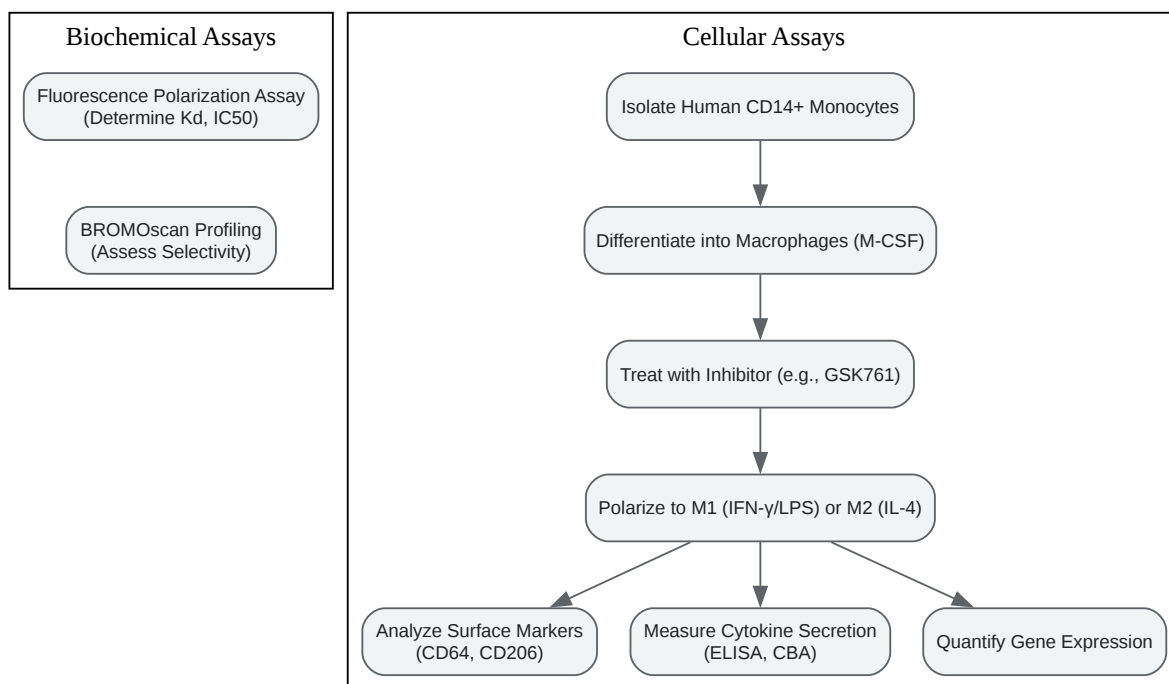
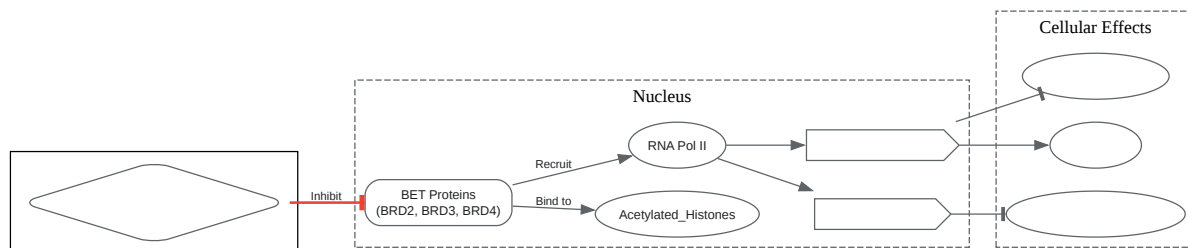
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Caption: Simplified signaling pathway of SP140 and the inhibitory action of **GSK761**.

BET Inhibitors and Their Mechanism

BET inhibitors, such as JQ1 and OTX015, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[2] This prevents the

recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes.[2][12] A primary consequence of BET inhibition in cancer is the downregulation of the oncogene MYC.[3] BET proteins are also involved in inflammatory signaling, and their inhibition can attenuate the NF- κ B pathway.[13]



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